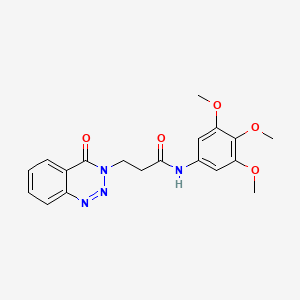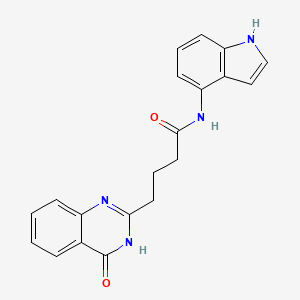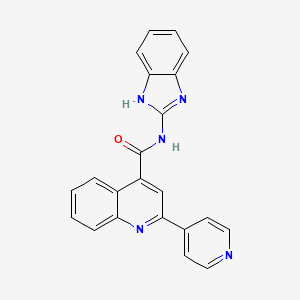![molecular formula C18H20N4O3 B11007358 3,5-dimethyl-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-1,2-oxazole-4-carboxamide](/img/structure/B11007358.png)
3,5-dimethyl-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-1,2-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dimethyl-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-1,2-oxazole-4-carboxamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-1,2-oxazole-4-carboxamide typically involves multiple steps, including the formation of the quinazolinone core and subsequent functionalization.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds .
Scientific Research Applications
3,5-dimethyl-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-1,2-oxazole-4-carboxamide has several scientific research applications, including:
Chemistry: It is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: The compound is investigated for its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research focuses on its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the synthesis of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazolinone derivatives and oxazole-containing molecules. Examples are:
- 3,5-dimethyl-2-isobutylpyrazine
- Diisobutyl phthalate
Uniqueness
What sets 3,5-dimethyl-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-1,2-oxazole-4-carboxamide apart is its unique combination of the quinazolinone and oxazole moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H20N4O3 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
3,5-dimethyl-N-[3-(2-methylpropyl)-4-oxoquinazolin-6-yl]-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C18H20N4O3/c1-10(2)8-22-9-19-15-6-5-13(7-14(15)18(22)24)20-17(23)16-11(3)21-25-12(16)4/h5-7,9-10H,8H2,1-4H3,(H,20,23) |
InChI Key |
RUOMSHQRLZELTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=CC3=C(C=C2)N=CN(C3=O)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B11007278.png)
![3-(4-methoxy-1H-indol-1-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-1-propanone](/img/structure/B11007282.png)
![[7-(benzyloxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetic acid](/img/structure/B11007288.png)
![[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl][4-(methylsulfonyl)piperazin-1-yl]methanone](/img/structure/B11007295.png)
![N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-alanyl-L-alanine](/img/structure/B11007305.png)
![5,6-dimethoxy-N-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-1H-indole-2-carboxamide](/img/structure/B11007312.png)


![2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(2-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}ethyl)acetamide](/img/structure/B11007334.png)

![2-(2,3-dihydro-1-benzofuran-6-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B11007354.png)
![N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B11007369.png)
![N-[3-(acetylamino)phenyl]-2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11007374.png)
![N-[4-(4-benzylpiperazin-1-yl)-4-oxobutyl]-4-methoxy-1H-indole-2-carboxamide](/img/structure/B11007378.png)
